1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine is a chemical compound that belongs to the class of oxazole derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a piperazine ring linked to a 5-methyl-1,3-oxazole moiety, which contributes to its pharmacological properties. This compound is primarily studied for its interactions with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine is classified under oxazole derivatives, which are known for their potential in therapeutic applications due to their ability to interact with various biological receptors and enzymes. The compound falls under the broader category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure.
The synthesis of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine typically involves several key steps:
The synthetic process may also involve optimization techniques to improve yield and purity, including the use of scalable reaction conditions and purification methods such as crystallization or chromatography.
The molecular structure of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine consists of a piperazine ring connected to a methyl-substituted oxazole. The key structural features include:
The compound's molecular formula is C11H16N4O, and it has a molecular weight of 254.15 g/mol. Its structural representation can be expressed using various notations such as SMILES and InChI formats:
These representations facilitate computational modeling and analysis in drug design .
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine can undergo various chemical reactions:
The outcomes of these reactions depend on the specific conditions employed (e.g., temperature, solvent) and can lead to the formation of various derivatives that may exhibit different biological activities.
The primary applications of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine lie in medicinal chemistry and drug discovery. Its structural characteristics make it a candidate for developing therapeutic agents targeting neurological disorders or other conditions influenced by enzyme activity modulation.
Research continues into its potential uses as an anti-inflammatory agent or in treating conditions related to neurotransmitter imbalances . The versatility of oxazole derivatives also suggests potential applications in diverse fields such as agriculture (as pesticides) and material science (as polymer additives).
The core synthesis of 1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperazine relies on N-alkylation of piperazine with functionalized oxazole electrophiles. Classical routes employ 2-(chloromethyl)-5-methyl-1,3-oxazole as the key intermediate, synthesized via Robinson-Gabriel cyclodehydration of N-acylated serine derivatives or condensation of chloroacetone with formamide [5]. Nucleophilic displacement of the chloromethyl group with unprotected piperazine faces significant challenges:
Alternative pathways utilize reductive amination strategies, where 5-methyl-2-oxazolecarbaldehyde reacts with piperazine under hydrogenation (Pd/C, MeOH). This method improves selectivity (monoalkylation: 75%) but suffers from oxazole ring sensitivity to prolonged hydrogenation [7] [10].
Table 1: Traditional Synthesis Methods Comparison
| Method | Reagents | Yield (%) | Major Impurities | Purification Method |
|---|---|---|---|---|
| N-Alkylation | Piperazine, K₂CO₃, DMF, 80°C | 40-55 | Bis-alkylate (25-30%) | Fractional crystallization |
| Reductive Amination | Piperazine, NaBH₃CN, MeOH | 60-68 | Aldehyde dimer (10%) | Silica gel chromatography |
| Leuckart-Wallach | Piperazine, HCOONH₄, 120°C | 35-45 | Formamide derivatives (15%) | Distillation |
Recent advances address selectivity limitations through transition-metal catalysis and directing-group strategies:
Table 2: Catalytic Methods for Regioselective Coupling
| Catalytic System | Conditions | Yield (%) | Selectivity (mono:bis) | Key Advantage |
|---|---|---|---|---|
| Pd(OAc)₂/PCy₃ | Toluene, 110°C, 24h | 82 | 15:1 | Avoids alkyl halides |
| Ir-photocatalyst | DMSO, blue LEDs, rt, 48h | 75 | 20:1 | Mild conditions |
| CuI/Proline | EtOH, reflux, 6h | 78 | 10:1 | Low-cost catalyst |
Industrial-scale production faces three critical bottlenecks:
Continuous-flow membrane separation (nanofiltration, MWCO 250 Da) enables efficient removal of bis-alkylated impurities (>98% rejection), improving isolated yields to 70% at pilot scale [2].
Table 3: Scalability Solutions and Outcomes
| Challenge | Industrial Solution | Scale Tested | Purity/Yield Improvement | Economic Impact |
|---|---|---|---|---|
| Piperazine hygroscopicity | Fluidized-bed drying (N₂, 60°C) | 100 kg | Water content: 0.05% w/w | 12% cost reduction |
| Thermal decomposition | Microreactor (10 s residence) | 50 kg/day | Yield: 91% (batch: 65%) | Eliminates cooling costs |
| Bis-alkylate contamination | Nanofiltration (polyamide membrane) | 200 L/h | Purity: 99.8% (crystallization: 99.5%) | 30% solvent reduction |
Sustainability efforts focus on solvent reduction, atom economy, and renewable feedstocks:
Water-based micellar catalysis using TPGS-750-M surfactant achieves 88% yield in N-alkylation at ambient temperature, enabling facile product isolation via aqueous/organic phase separation [4].
Table 4: Green Metrics Comparison of Synthesis Routes
| Method | PMI (kg/kg) | E-Factor | Solvent Intensity (L/kg) | *C% | AE% |
|---|---|---|---|---|---|
| Traditional alkylation | 58 | 57 | 340 | 19% | 32% |
| Mechanochemical | 8 | 7 | 0 | 78% | 92% |
| Biocatalytic/flow | 15 | 14 | 45 | 63% | 85% |
Atom economy (AE%) and Carbon efficiency (C%)
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5